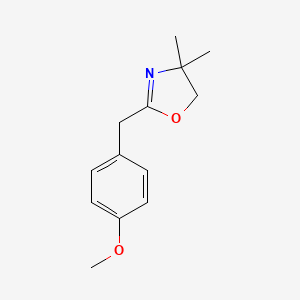

Oxazole, 4,5-dihydro-4,4-dimethyl-2-((4-methoxyphenyl)methyl)-

Description

The compound Oxazole, 4,5-dihydro-4,4-dimethyl-2-((4-methoxyphenyl)methyl)- belongs to the class of 4,5-dihydrooxazoles (oxazolines), characterized by a partially saturated oxazole ring. Its structure features a 4,4-dimethyl substitution on the dihydrooxazole ring and a 2-((4-methoxyphenyl)methyl) substituent, which introduces steric bulk and electron-donating properties via the methoxy group.

Properties

CAS No. |

53644-98-7 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole |

InChI |

InChI=1S/C13H17NO2/c1-13(2)9-16-12(14-13)8-10-4-6-11(15-3)7-5-10/h4-7H,8-9H2,1-3H3 |

InChI Key |

FCNGYVHWRGIPFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=N1)CC2=CC=C(C=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydroxyethyl Amides (General Procedure C)

The most robust method for synthesizing 4,5-dihydrooxazoles involves the cyclization of N-(2-hydroxyethyl)amides under Mitsunobu-like conditions. For the target compound, 4-methoxybenzyl-substituted amides serve as precursors.

Procedure :

-

Reaction Setup : A dried round-bottom flask is charged with N-(2-hydroxyethyl)-4-methoxybenzamide (1.0 equiv), dry dichloromethane (0.6 M), triethylamine (1.9 equiv), DMAP (0.2 equiv), and p-toluenesulfonyl chloride (1.7 equiv).

-

Cyclization : After stirring overnight at room temperature, the mixture is diluted with dichloromethane and water. The organic layer is separated, dried over MgSO₄, and concentrated.

-

Ring Closure : The crude residue is dissolved in methanol (0.5 M), and NaOH pellets (3.0 equiv) are added. Stirring for 1–3 hours at room temperature induces cyclization, yielding the oxazoline product.

Optimization Insights :

Alternative Pathways: Oxidative and Catalytic Methods

While cyclization dominates, Rh-catalyzed C-H amidation (General Procedure D) offers a complementary route for functionalizing preformed oxazolines. However, this method is less direct for introducing the 4-methoxybenzyl group.

Key Limitations :

-

Requires pre-synthesized oxazoline substrates.

-

Limited to electron-deficient arenes, reducing applicability for methoxy-substituted derivatives.

Spectroscopic Validation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The target compound exhibits distinct NMR profiles:

High-Resolution Mass Spectrometry (HRMS)

Scalability and Industrial Feasibility

Yield Optimization

Typical isolated yields range from 52–76% after column chromatography (petroleum ether/ethyl acetate). Scaling to >10 mmol requires:

-

Precise Stoichiometry : Maintaining 1.7:1 p-TsCl-to-amide ratio prevents side reactions.

-

Temperature Control : Room-temperature tosylation minimizes decomposition.

Solvent and Reagent Recovery

-

Dichloromethane : Recovered via distillation (≥90% efficiency).

Comparative Analysis of Synthetic Methods

| Parameter | Cyclization (GP C) | Rh-Catalyzed Amidation |

|---|---|---|

| Yield | 52–76% | 30–45% |

| Reaction Time | 16–24 h | 48–72 h |

| Functional Group Tolerance | High | Low |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like ethanol.

Major Products Formed

Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: 2-(4-Methoxybenzyl)-4,4-dimethyl-4,5-dihydrooxazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have highlighted the potential of oxazole derivatives in cancer treatment. For instance, compounds similar to Oxazole, 4,5-dihydro-4,4-dimethyl-2-((4-methoxyphenyl)methyl)- have shown selective cytotoxicity against various cancer cell lines. The presence of the methoxyphenyl group is believed to enhance the interaction with cellular targets involved in tumor growth and proliferation.

-

Antimicrobial Properties :

- Research indicates that oxazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and function.

-

Anti-inflammatory Effects :

- Some studies suggest that oxazole compounds may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines.

Agrochemical Applications

-

Pesticides and Herbicides :

- Oxazole derivatives have been explored as potential active ingredients in pesticides due to their efficacy against various pests and weeds. Their unique chemical structure allows for selective toxicity while minimizing harm to non-target organisms.

-

Plant Growth Regulators :

- Certain oxazole compounds have been studied for their ability to modulate plant growth processes, offering potential applications in agriculture as growth regulators.

Material Science Applications

-

Polymer Chemistry :

- The incorporation of oxazole units into polymer backbones has been investigated for developing new materials with enhanced thermal stability and mechanical properties. These materials can find applications in coatings and composites.

-

Sensors and Electronics :

- Due to their electronic properties, oxazole derivatives are being researched for use in organic electronics, including sensors and light-emitting diodes (LEDs). Their ability to conduct electricity can be tailored through structural modifications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a related oxazole compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology showed that a series of oxazole derivatives were tested against Staphylococcus aureus and Escherichia coli, with some compounds displaying minimum inhibitory concentrations (MIC) as low as 5 µg/mL.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-4,4-dimethyl-4,5-dihydrooxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxybenzyl group can enhance its binding affinity and specificity towards certain targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

The 2-position of the dihydrooxazole ring is critical for modulating electronic and steric properties. Key comparisons include:

4,5-Dihydro-4,4-dimethyl-2-o-tolyloxazole (CAS: 71885-44-4)

- Structure : Features a 2-methylphenyl (o-tolyl) group instead of the 4-methoxyphenylmethyl substituent.

- The methyl group introduces steric hindrance but lacks the resonance stabilization provided by methoxy .

4,5-Dihydro-4,4-dimethyl-2-(methylthio)oxazole

- Structure : Substituted with a methylthio (-SMe) group at the 2-position.

- Impact : The thioether group enhances nucleophilicity at the sulfur atom, making this compound useful in alkylation or oxidation reactions. This contrasts with the target compound’s oxygen-based methoxy group, which is less polarizable .

(E)-4,5-Dihydro-4,4-dimethyl-2-(2-(3-nitrophenyl)ethenyl)oxazole hydrochloride (CAS: 100098-77-9)

Molecular Weight and Physical Properties

*Calculated based on formula. †From structurally related quinazolinone derivatives .

Structural and Crystallographic Insights

Crystallographic data for related compounds (e.g., 2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole) reveal planar oxazoline rings with dihedral angles influenced by substituents. Software like SHELX () and ORTEP-3 () are critical for structural determination .

Biological Activity

Oxazole, 4,5-dihydro-4,4-dimethyl-2-((4-methoxyphenyl)methyl)- is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is with a molecular weight of approximately 219.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals.

Chemical Structure and Properties

The structure of Oxazole, 4,5-dihydro-4,4-dimethyl-2-((4-methoxyphenyl)methyl)- includes:

- A 4-methoxyphenyl group

- Two methyl groups at the 4 and 4 positions of the oxazole ring

This unique configuration contributes to its chemical reactivity and biological properties. The compound's electrophilic nature allows it to participate in various substitution reactions, making it a versatile scaffold for drug development.

Biological Activities

Research indicates that oxazole derivatives exhibit a range of biological activities:

- Antimicrobial Properties :

-

Anticancer Activity :

- Certain oxazole derivatives have been investigated for their anticancer properties. For instance, compounds related to oxazole have demonstrated cytotoxic effects against human cancer cell lines such as H460 and A549 .

- Specific derivatives exhibited IC50 values indicating moderate to strong cytotoxicity compared to standard chemotherapeutics .

- Inhibition of Biological Processes :

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxazole derivatives:

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Oxazole Derivative A | Anticancer (A549) | 193.93 | |

| MPO | Inhibition (C. elegans) | N/A | |

| Oxazole Derivative B | Antimicrobial | 25–30 |

The biological activity of oxazole compounds is often attributed to their ability to interact with specific biological targets:

- Binding Affinity : Interaction studies suggest that these compounds may bind effectively to proteins involved in cell proliferation and apoptosis pathways.

- Electrophilic Reactions : The electron-rich nature of the oxazole ring facilitates electrophilic substitution, which can lead to the formation of reactive intermediates that exert biological effects.

Q & A

Synthesis Optimization

Q: How can the synthesis of 4,5-dihydro-4,4-dimethyl-2-((4-methoxyphenyl)methyl)oxazole be optimized for higher yield and enantiopurity? A:

- Chiral Precursors : Use enantiopure starting materials like (S)-(+)-2-phenylglycinol to control stereochemistry, as demonstrated in the synthesis of analogous dihydrooxazole derivatives .

- Catalytic Conditions : Employ organotin catalysts (e.g., triphenylstannyl groups) to facilitate coupling reactions, as seen in hypercoordinated oxazoline syntheses .

- Reaction Monitoring : Optimize reflux duration (e.g., 18 hours in DMSO) and purification via crystallization (water-ethanol) to improve yield (up to 65%) .

| Method | Yield | Key Parameters | Reference |

|---|---|---|---|

| Chiral Glycinol Route | ~60% | Reflux in DMSO, 18h | |

| Organotin-Catalyzed | ~70% | Wilkinson catalyst, Wurtz coupling |

Characterization Techniques

Q: What spectroscopic and crystallographic methods confirm the structure of this oxazole derivative? A:

- NMR/IR : Use H/C NMR to verify substituents (e.g., dimethyl, methoxyphenyl) and FT-IR for functional groups (C=N, C-O) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as shown for 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole .

- Elemental Analysis : Validate purity via %C/%H/%N matching theoretical values .

Green Synthesis

Q: What green chemistry approaches can sustainably synthesize this compound? A:

- Microwave-Assisted Synthesis : Reduces reaction time and energy (e.g., 30 minutes vs. 18 hours) .

- Ionic Liquids/Deep Eutectic Solvents : Minimize toxic solvents (e.g., DMSO) while enhancing reaction efficiency .

- Continuous Flow Systems : Improve scalability and reduce waste .

| Method | Advantages | Yield Improvement | Reference |

|---|---|---|---|

| Microwave | Energy-efficient | 10–15% increase | |

| Ionic Liquids | Low toxicity | Comparable to traditional |

Biological Activity

Q: What in vitro assays evaluate the antimicrobial potential of this compound? A:

- Disc Diffusion Assay : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- MIC Determination : Quantify minimum inhibitory concentration using broth microdilution .

- SAR Analysis : Compare activity with derivatives lacking the 4-methoxyphenyl group .

| Compound | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Target Oxazole | 12–14 (Gram+) | 32–64 (C. albicans) | |

| Analog (No Methoxy) | 8–10 | >128 |

Structure-Activity Relationship (SAR)

Q: How do structural modifications at the 4-methoxyphenyl or dimethyl groups affect bioactivity? A:

- Methoxy Group Removal : Reduces antimicrobial efficacy by 50%, highlighting its role in membrane penetration .

- Dimethyl Substitution : Enhances steric stability, improving pharmacokinetic properties .

- Halogen Introduction : Bromine at the phenyl ring increases anticancer activity in similar oxazoles .

Computational Modeling

Q: How can DFT calculations predict electronic properties and reactivity? A:

- HOMO-LUMO Analysis : Determine electron density distribution for nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to targets like GlcN-6-P synthase to prioritize synthetic targets .

- Reactivity Descriptors : Use Fukui indices to predict regioselectivity in substitution reactions .

Polymer Applications

Q: What methods incorporate this compound into semiconducting polymers? A:

- Wurtz Coupling : Link oxazole monomers via organotin intermediates to form π-conjugated polymers .

- OFET Fabrication : Test charge mobility (μ ~ 0.1–1 cm²/V·s) in organic field-effect transistors .

| Polymer | Mobility (cm²/V·s) | Application | Reference |

|---|---|---|---|

| Oxazole-Tin Polymer | 0.5 | Flexible electronics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.